

Application Note: IPR-803 Matrigel Invasion Assay Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IPR-803

Cat. No.: B2827500

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Audience: Researchers, scientists, and drug development professionals.

Introduction

IPR-803 is a potent small molecule inhibitor that targets the protein-protein interaction (PPI) between the urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[1][2] The uPA/uPAR system is critically involved in cancer progression, playing a key role in processes such as cell adhesion, migration, invasion, and metastasis.[2][3] **IPR-803** binds directly to uPAR with sub-micromolar affinity, effectively blocking the binding of uPA.[1][2] This inhibition disrupts downstream signaling cascades, including the MAPK pathway, and suppresses the degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs), thereby reducing the invasive potential of cancer cells.[1][2][3]

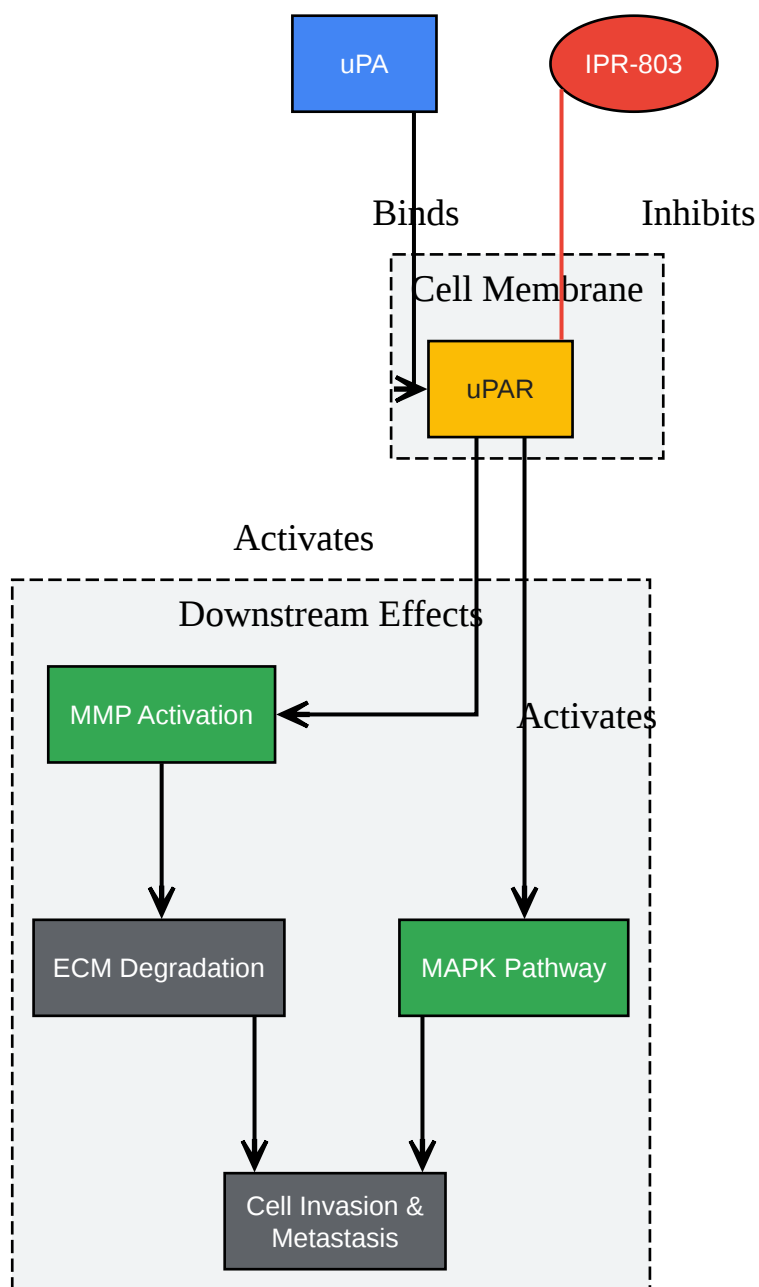
The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive capacity of cancer cells. It mimics the in vivo environment by utilizing a reconstituted basement membrane (Matrigel) that cells must degrade and penetrate to move towards a chemoattractant. This application note provides a detailed protocol for assessing the anti-invasive effects of **IPR-803** using this assay.

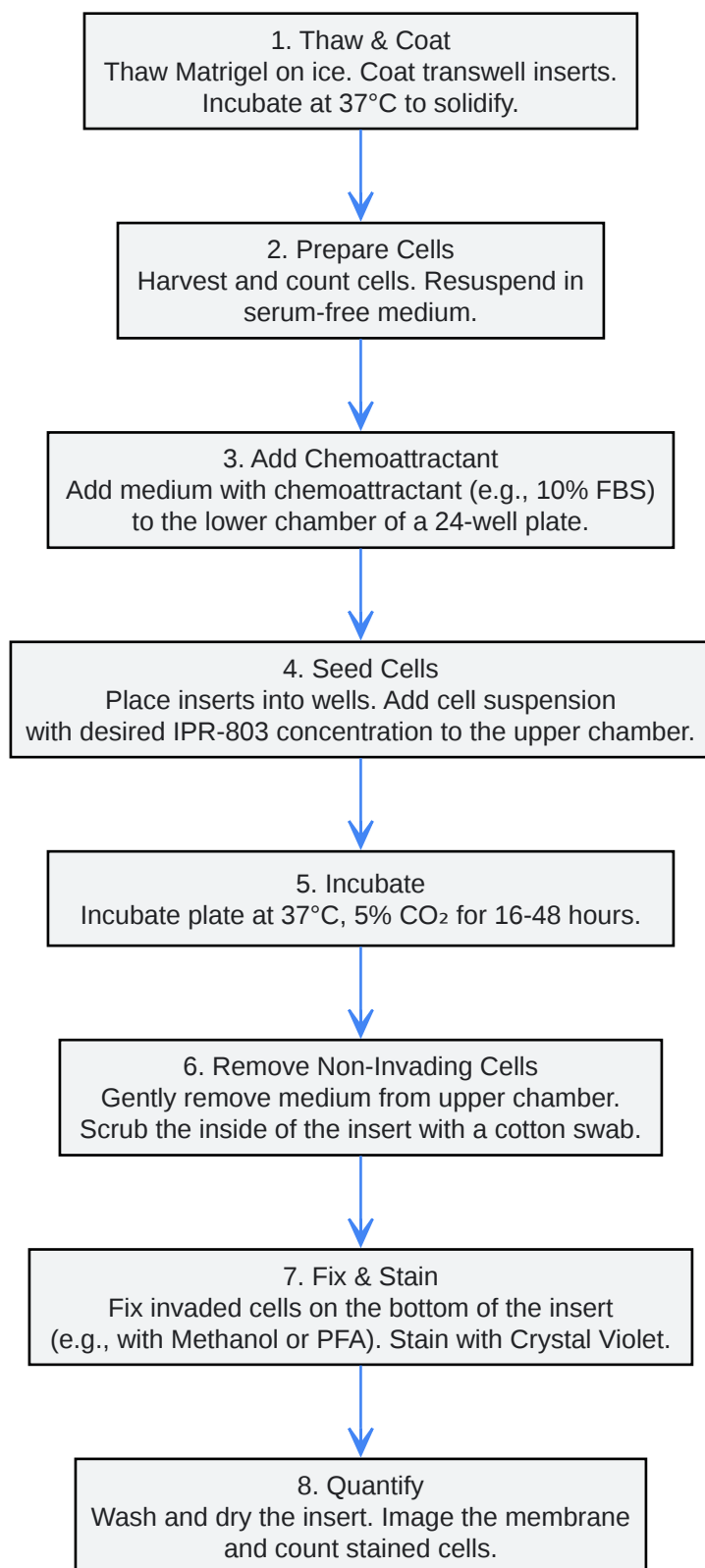
Mechanism of Action of IPR-803

IPR-803 functions by obstructing the uPA/uPAR signaling axis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade that leads to the degradation of the surrounding ECM, a crucial step for cell invasion. This interaction also triggers intracellular signaling

pathways, such as the MAPK pathway, which promote cell migration and proliferation.[\[1\]](#)[\[3\]](#)

IPR-803 physically blocks this interaction, leading to a downstream reduction in MMP activity and an inhibition of pro-invasive signaling.[\[1\]](#)[\[2\]](#)





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